molecular formula C11H10FNO2 B2771735 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide CAS No. 1465408-28-9

7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2771735
CAS No.: 1465408-28-9
M. Wt: 207.204
InChI Key: ASMPIWMZHMGTON-UHFFFAOYSA-N
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Description

7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family.

Preparation Methods

The synthesis of 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-2-hydroxybenzaldehyde and N,N-dimethylformamide.

    Reaction Conditions: The key steps involve the formation of the benzofuran ring through cyclization reactions.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzofuran derivatives.

    Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl or amino groups.

Scientific Research Applications

7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

7-fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-13(2)11(14)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMPIWMZHMGTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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